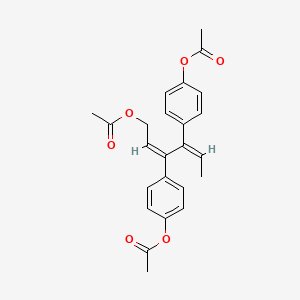

1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol” is a complex organic compound that features multiple acetoxy groups and a hexa-2,4-dien-1-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol” typically involves multi-step organic reactions. A common approach might include:

Formation of the hexa-2,4-dien-1-ol backbone: This can be achieved through a series of aldol condensations and subsequent dehydration reactions.

Introduction of acetoxy groups: The acetoxy groups can be introduced via acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

Optimization of reaction conditions: To maximize yield and purity, parameters such as temperature, solvent choice, and reaction time would be carefully controlled.

Scalability: The synthesis would be scaled up using batch or continuous flow reactors to meet industrial demand.

Analyse Chemischer Reaktionen

Types of Reactions

“1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce diols.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of phenolic compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus epidermidis and Pseudomonas aeruginosa . The functionalization of phenolic compounds like 1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol may enhance these properties, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Phenolic compounds are known to modulate inflammatory pathways. For example, derivatives have been shown to inhibit nitric oxide production in macrophages . This property could be harnessed in therapeutic applications for inflammatory diseases.

Antioxidant Activity

Phenolic compounds are widely recognized for their antioxidant capabilities. The antioxidant activity of this compound could be investigated further to evaluate its efficacy in preventing oxidative stress-related diseases.

Potential Anticancer Activity

There is growing interest in the anticancer properties of phenolic compounds. Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines . Investigating the specific effects of this compound on cancer cells could provide insights into its potential as an anticancer agent.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for its application in medicine. Studies on similar phenolic compounds have revealed important information regarding their absorption, distribution, metabolism, and excretion (ADME) characteristics . This knowledge could aid in optimizing formulations for therapeutic use.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various phenolic derivatives against common pathogens. The results indicated that certain modifications to the phenolic structure significantly enhanced antibacterial activity compared to their parent compounds . This suggests that this compound may exhibit similar or superior antimicrobial properties.

Case Study 2: Anti-inflammatory Mechanisms

In a model of induced inflammation using lipopolysaccharides (LPS), researchers found that specific phenolic compounds reduced inflammatory markers significantly . This supports the hypothesis that this compound could be beneficial in managing inflammatory conditions through modulation of cytokine production.

Wirkmechanismus

The mechanism by which “1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol” exerts its effects depends on its specific interactions with molecular targets. These may include:

Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.

Gene expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-O-Acetyl-3,4-bis-(4-hydroxyphenyl)-hexa-2,4-dien-1-ol: Similar structure but with hydroxy groups instead of acetoxy groups.

1-O-Acetyl-3,4-bis-(4-methoxyphenyl)-hexa-2,4-dien-1-ol: Similar structure but with methoxy groups instead of acetoxy groups.

Uniqueness

“1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol” is unique due to its specific combination of acetoxy groups and the hexa-2,4-dien-1-ol backbone, which may confer distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol, also known by its CAS number 70101-24-5, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of polyphenolic compounds and has a complex structure that suggests various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C24H24O6

- Molecular Weight : 408.44 g/mol

- Structure : The compound features multiple acetoxy groups and a hexadiene core, contributing to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Antitumor Effects

Studies have shown that derivatives of similar compounds can inhibit tumor cell proliferation. For instance, compounds with structural similarities to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for further investigation into its antitumor capabilities.

Anti-inflammatory Properties

The compound's structure suggests it may modulate inflammatory pathways. Compounds with similar phenolic structures have been documented to reduce inflammation through inhibition of pro-inflammatory cytokines.

The biological activity of this compound is believed to involve several mechanisms:

- Scavenging Free Radicals : The presence of hydroxyl groups in the structure allows the compound to neutralize free radicals effectively.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.

- Modulation of Gene Expression : Some studies suggest that such compounds may influence the expression of genes related to cell survival and apoptosis.

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

Eigenschaften

IUPAC Name |

[(2Z,4Z)-3,4-bis(4-acetyloxyphenyl)hexa-2,4-dienyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O6/c1-5-23(19-6-10-21(11-7-19)29-17(3)26)24(14-15-28-16(2)25)20-8-12-22(13-9-20)30-18(4)27/h5-14H,15H2,1-4H3/b23-5-,24-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMLDOABYANMNR-LRFLAKLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CCOC(=O)C)C2=CC=C(C=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C1=CC=C(C=C1)OC(=O)C)\C(=C/COC(=O)C)\C2=CC=C(C=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.